molecular formula C13H18N2O4 B11851381 3-(Cyclopropylmethyl)-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid

3-(Cyclopropylmethyl)-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid

Cat. No.: B11851381
M. Wt: 266.29 g/mol
InChI Key: ZQHFIXZWVVPXPK-UHFFFAOYSA-N
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Description

3-(Cyclopropylmethyl)-2,4-dioxo-1,3-diazaspiro[45]decane-8-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylmethyl)-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure. Catalytic hydrogenation and oxidation reactions are often employed.

    Introduction of functional groups: Functional groups such as the cyclopropylmethyl and carboxylic acid groups are introduced through various organic reactions, including acylation and esterification.

    Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylmethyl)-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and various nucleophiles are employed under controlled conditions to achieve the desired substitutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(Cyclopropylmethyl)-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Cyclopropylmethyl)-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The compound’s spirocyclic structure allows it to fit into unique binding sites, modulating the activity of its targets and influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Spirotetramat: Another spirocyclic compound with insecticidal properties.

    Halichlorine: A marine alkaloid with a similar spirocyclic structure and biological activity.

    Pinnaic Acid: Structurally related to halichlorine, with significant biological properties.

Uniqueness

3-(Cyclopropylmethyl)-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid stands out due to its specific functional groups and the potential for diverse chemical modifications. Its unique structure allows for a wide range of applications in various fields, making it a valuable compound for scientific research.

Properties

Molecular Formula

C13H18N2O4

Molecular Weight

266.29 g/mol

IUPAC Name

3-(cyclopropylmethyl)-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid

InChI

InChI=1S/C13H18N2O4/c16-10(17)9-3-5-13(6-4-9)11(18)15(12(19)14-13)7-8-1-2-8/h8-9H,1-7H2,(H,14,19)(H,16,17)

InChI Key

ZQHFIXZWVVPXPK-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN2C(=O)C3(CCC(CC3)C(=O)O)NC2=O

Origin of Product

United States

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